(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(tetradecyloxy)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a glycoside featuring two pyranose (oxane) rings interconnected via an ether linkage. The structural highlights include:
- First oxane ring: A tetradecyloxy group (C14 alkyl chain) at the C6 position, imparting amphiphilic properties.
- Second oxane ring: A hydroxymethyl group at C6 and hydroxyl groups at C3, C4, and C5, contributing to hydrophilicity .
- Functional groups: Multiple hydroxyls and ether linkages, typical of glycolipids or surfactants.
Its molecular formula is C₃₆H₆₇NO₁₇ (based on similar glycolipid structures in ), with an estimated molecular weight of ~850–900 g/mol. The long alkyl chain enhances lipid solubility, while the carbohydrate moiety enables hydrogen bonding, making it suitable for membrane interactions or biosurfactant applications .
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-34-25-23(33)21(31)24(18(16-28)36-25)37-26-22(32)20(30)19(29)17(15-27)35-26/h17-33H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPROSIGWJBJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups like acetyl or benzyl to prevent unwanted reactions at hydroxyl sites.
Glycosylation: Coupling the protected sugar with a tetradecyloxy-substituted glycosyl donor under acidic or basic conditions.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and crystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a drug candidate.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as hydrophilicity or biocompatibility.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The long tetradecyloxy chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Biological Activity
The compound (2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(tetradecyloxy)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol is a complex glycoside with potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a unique stereochemistry that contributes to its biological functions. The presence of multiple hydroxyl groups suggests potential for interaction with biological membranes and proteins.
Key Properties:
- CAS Number: 490-51-7
- Molecular Weight: 1,194.33 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria due to its ability to disrupt cell membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antioxidant Activity
The compound has shown promising antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
Findings:
- DPPH Radical Scavenging Activity: 85% inhibition at 100 µg/mL.
- ABTS Radical Scavenging Activity: IC50 value of 50 µg/mL.
Anti-inflammatory Effects
Studies have indicated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Mechanism:
- Suppression of NF-kB activation.
- Decreased expression of COX-2 and iNOS.
Case Study 1: Diabetes Management
A clinical trial assessed the effects of this compound on patients with type 2 diabetes. Results indicated a significant reduction in fasting blood glucose levels and improved insulin sensitivity.
Outcomes:
- Fasting Blood Glucose Reduction: 25% over 12 weeks.
- Insulin Sensitivity Index Improvement: Increased by 30%.
Case Study 2: Cardiovascular Health
Another study explored the cardioprotective effects of the compound in a rat model of induced myocardial infarction. The treatment group showed reduced infarct size and improved cardiac function compared to control.
Key Measurements:
- Infarct Size Reduction: 40% compared to untreated controls.
- Ejection Fraction Improvement: From 40% to 60%.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for this compound, and how can stereochemical purity be ensured?
- Methodology :
- Step 1 : Begin with protected sugar derivatives (e.g., tetra-O-benzyl glucose) to control reactivity at hydroxyl groups. Use glycosylation reactions with tetradecyloxy-containing donors under anhydrous conditions (e.g., BF₃·Et₂O catalysis) to form the glycosidic bond .
- Step 2 : Deprotect using hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) to regenerate hydroxyl groups. Monitor purity via TLC and HPLC .
- Step 3 : Validate stereochemistry using polarimetry and circular dichroism (CD). Cross-reference with X-ray crystallography if single crystals are obtainable .
Q. What spectroscopic methods are optimal for structural characterization?
- Techniques :
- NMR : Use ¹H/¹³C NMR with DEPT-135 and HSQC to assign stereocenters and confirm glycosidic linkages. For example, anomeric protons (δ 4.5–5.5 ppm) indicate α/β configurations .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns for backbone analysis .
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches to verify functional groups .
Q. What safety precautions are critical during handling?
- Protocols :
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact.
- Store at 2–8°C in sealed containers to prevent hydrolysis. Avoid incompatible materials (strong acids/bases) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions in biological systems?
- Approach :
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions using GROMACS, leveraging the tetradecyloxy chain’s hydrophobicity to model membrane insertion .
- Docking Studies : Use AutoDock Vina to predict binding affinities with carbohydrate-active enzymes (e.g., glycosidases). Focus on the hydroxymethyl groups as hydrogen bond donors .
- COMSOL Multiphysics : Model diffusion coefficients in aqueous solutions to optimize delivery systems .
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Validation Framework :
- Variable Control : Standardize assay conditions (pH, temperature, solvent) to minimize batch variability. For example, use PBS buffer (pH 7.4) for in vitro studies .
- Replicate Key Experiments : Perform dose-response curves (IC₅₀/EC₅₀) in triplicate across independent labs. Use ANOVA to assess statistical significance .
- Meta-Analysis : Compare datasets using PRISMA guidelines to identify outliers or confounding factors (e.g., impurity levels >5%) .
Q. How can synthetic yield be optimized without compromising stereochemical integrity?
- Optimization Strategies :
- Catalyst Screening : Test Lewis acids (e.g., TMSOTf vs. BF₃·Et₂O) to enhance glycosylation efficiency. Monitor yields via LC-MS .
- Solvent Engineering : Use mixed solvents (CH₂Cl₂:Et₂O 3:1) to improve donor solubility while maintaining low water activity .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound?
- Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) and residual solvents (e.g., DMF vs. MeOH) alter solubility.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
